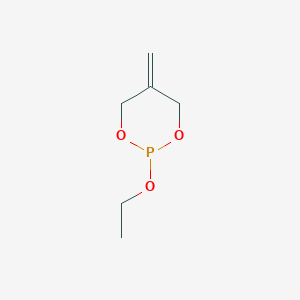
2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane is a chemical compound that belongs to the class of dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing both oxygen and phosphorus atoms. The presence of the ethoxy and methylidene groups in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphite ester with an aldehyde or ketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the availability of raw materials, cost, and desired production capacity. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The ethoxy and methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound has a similar dioxaphosphorinane ring structure but with different substituents.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another related compound with a chloro substituent and an oxidized phosphorus atom.
Uniqueness
2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane is unique due to the presence of the ethoxy and methylidene groups, which impart distinct chemical properties and reactivity. These features make it suitable for specific applications that may not be achievable with other similar compounds .
Properties
CAS No. |
61080-96-4 |
|---|---|
Molecular Formula |
C6H11O3P |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-ethoxy-5-methylidene-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C6H11O3P/c1-3-7-10-8-4-6(2)5-9-10/h2-5H2,1H3 |
InChI Key |
YELLRVOYDXOYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCC(=C)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















